1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride
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Overview
Description
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a spirocyclic amine with formaldehyde and a diol, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride has shown promise in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride can be compared with other spirocyclic compounds such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound is known for its potent and selective inhibition of METTL3, an enzyme involved in RNA modification.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds exhibit similar spirocyclic structures but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the potential for diverse applications in various fields of research and industry.
Biological Activity
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride (CAS Number: 2470440-28-7) is a spirocyclic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₈ClNO₃
- Molecular Weight : 223.70 g/mol
- Structure : Characterized by a spiro arrangement where two rings are connected through a single atom, contributing to its unique biological interactions.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, which can lead to therapeutic effects in various diseases.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies show that it can reduce viral replication in vitro, suggesting potential as a therapeutic agent for viral infections.
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to modulate pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds:
Compound | Activity | Notes |
---|---|---|
1,4,9-Triazaspiro[5.5]undecan-2-one | Inhibition of METTL3 | Known for selective inhibition related to RNA modification processes. |
1,3-Dioxane derivatives | Antimicrobial | Exhibits similar structural properties but varies in specific applications and efficacy against pathogens. |
Properties
IUPAC Name |
1,4-dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDHAAHEEUZSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC(O2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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